Einecs 309-112-7

Description

Properties

CAS No. |

100021-85-0 |

|---|---|

Molecular Formula |

C18H43N2O6P |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

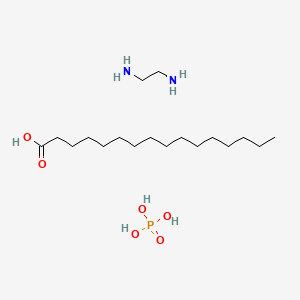

ethane-1,2-diamine;hexadecanoic acid;phosphoric acid |

InChI |

InChI=1S/C16H32O2.C2H8N2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4;1-5(2,3)4/h2-15H2,1H3,(H,17,18);1-4H2;(H3,1,2,3,4) |

InChI Key |

LAKCHEQHJPZYBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.C(CN)N.OP(=O)(O)O |

Origin of Product |

United States |

Fundamental Synthetic Strategies and Advanced Preparative Methods for Complex Salt Formation

Elucidation of Reaction Mechanisms in the Formation of the Core Structure

Several distinct mechanistic pathways are employed for the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

One of the most prominent is the Horner-Wadsworth-Emmons (HWE) reaction . google.comwipo.int This reaction begins with the deprotonation of an α-alkoxy p-chlorobenzyl phosphonate (B1237965) by a strong base (e.g., sodium amide or potassium tert-butoxide) to form a resonance-stabilized phosphonate carbanion. google.comwikipedia.org This nucleophilic carbanion then undergoes addition to the carbonyl group of cyclopropyl (B3062369) methyl ketone. google.com The resulting intermediate subsequently eliminates a dialkyl phosphate (B84403) group to form an alkoxy propylene (B89431) derivative. wikipedia.org This vinyl ether intermediate is then hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to yield the final ketone product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. google.comgoogle.com

Another classic approach is the Friedel-Crafts acylation . patsnap.com This electrophilic aromatic substitution mechanism involves the reaction of chlorobenzene (B131634) with a suitable acyl chloride, such as 2-cyclopropylpropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.com The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. byjus.commasterorganicchemistry.com This ion is then attacked by the electron-rich chlorobenzene ring, followed by deprotonation to restore aromaticity and form the desired aryl ketone. byjus.com

Grignard reactions have also been utilized, primarily to synthesize the precursor 4-chlorophenyl cyclopropyl methyl ketone. patsnap.com This method can involve the reaction of a Grignard reagent derived from p-chlorobromobenzene with cyclopropyl acetonitrile (B52724). patsnap.comsciencemadness.org The initial imine adduct is then hydrolyzed to produce the ketone.

Exploration of Novel Synthetic Pathways and Methodological Advancements

Research into the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone has led to several innovative pathways designed to improve upon traditional methods that suffered from low yields, harsh conditions, or the use of hazardous reagents. patsnap.comgoogle.com

A novel method detailed in patent literature utilizes the Horner-Wadsworth-Emmons (HWE) reaction as a key step. google.comwipo.int This approach is highlighted for its operational simplicity, enhanced safety, and economic feasibility, making it well-suited for large-scale industrial production. google.com The process starts with α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone, proceeding through a stable alkoxy propylene intermediate before hydrolysis. google.comgoogle.com

Another advanced method starts with 1-cyclopropyl chloroethane (B1197429) and 4-chlorophenylacetonitrile. patsnap.com These reactants produce 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile, which is subsequently oxidized to form the target ketone. patsnap.com An alternative route begins with the reduction of cyclopropyl methyl ketone to 1-cyclopropyl ethanol, which is then chlorinated. patsnap.com This product can be further converted through several steps, including reaction with chlorobenzene, to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. patsnap.com This pathway is noted for its high product purity, simple process, and use of readily available raw materials. patsnap.com

| Synthetic Strategy | Key Reactants | Key Intermediates | Advantages |

| Horner-Wadsworth-Emmons | α-Alkoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketone | Alkoxy propylene derivative | Safe operation, high economic feasibility, suitable for large-scale production. google.comwipo.int |

| Cyanide Pathway | 1-Cyclopropyl chloroethane, 4-Chlorophenylacetonitrile | 2-(4-Chlorophenyl)-3-cyclopropyl butyronitrile | High purity and yield, simple process, low production cost. patsnap.com |

| Diazonium Salt Pathway | Cyclopropyl propionaldehyde, p-Chlorophenyl diazonium salt | Cyclopropyl acetaldoxime | Low raw material cost, high overall yield, safe operation. google.com |

| Friedel-Crafts Acylation | Chlorobenzene, 2-Cyclopropylpropionyl chloride | Acylium ion | Direct formation of the aryl-ketone bond. sigmaaldrich.com |

Investigation of Stoichiometric and Non-Stoichiometric Preparations

The stoichiometry of the reactants and catalysts is a critical factor in optimizing the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, directly impacting yield, purity, and reaction time.

In stoichiometric preparations , precise molar ratios are defined to ensure complete conversion. For example, in the HWE synthesis, a patent describes reacting diethyl α-methoxy p-chlorobenzyl phosphonate (0.20 mol) with cyclopropyl methyl ketone (0.24 mol) in the presence of sodium amide (0.40 mol), which acts as the base in a 2:1 molar ratio to the phosphonate. google.com This use of a stoichiometric excess of the base ensures complete deprotonation of the phosphonate, driving the reaction forward. google.com Similarly, Friedel-Crafts acylations often require a stoichiometric excess of the Lewis acid catalyst (e.g., 1.2–1.5 equivalents of AlCl₃) relative to the substrate because the catalyst complexes with the product ketone, which would otherwise deactivate it.

Derivatization and Controlled Structural Modification for Research Probes

1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is primarily valued as a versatile intermediate that can be readily derivatized to produce more complex, biologically active molecules. evitachem.com Its most significant application is in the synthesis of the triazole fungicide cyproconazole. google.comhb-p.com This transformation typically involves a reaction of the ketone with a suitable triazole-containing nucleophile, which adds to the carbonyl carbon, followed by subsequent reaction steps to form the final heterocyclic structure.

Beyond its role in agrochemicals, the unique structure of this compound, particularly the strained cyclopropyl ring, makes its derivatives interesting candidates for use as research probes . unl.pt Cyclopropane-containing molecules are widely used as mechanistic probes or "radical clocks" in chemistry and biology. unl.ptnih.gov The high ring strain (approx. 27.5 kcal/mol) of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening reactions when a reactive intermediate, such as a radical or a cation, is formed on an adjacent carbon. unl.pt

The pattern of the resulting ring-opened products can provide definitive evidence for the nature of the transient intermediate. nih.govacs.org For example, a radical intermediate is expected to yield a single rearranged product, whereas a cationic intermediate may isomerize to give multiple products. nih.gov By incorporating the 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone framework into new molecules, derivatives can be designed as probes to study the mechanisms of enzymes, such as cytochrome P450s, or other biological processes where oxidative metabolism occurs. nih.govnih.gov The specific substitution pattern allows for fine-tuning of properties to target specific biological systems.

Molecular Interactions, Self Assembly, and Solution Dynamics

Probing Intermolecular Forces and Supramolecular Architectures Involving the Compound

The unique molecular structure of Octadecyl-dimethyl-3-(trimethoxysilyl)propylammonium chloride gives rise to a combination of intermolecular forces that dictate its assembly into supramolecular architectures. The primary forces at play are:

Electrostatic Interactions: The quaternary ammonium (B1175870) group carries a permanent positive charge, leading to strong electrostatic attractions with negatively charged species and surfaces. nih.gov This is a key mechanism in its interaction with many materials and biological membranes. nih.gov

Hydrophobic Interactions: The long C18 octadecyl chain is lipophilic and drives the molecule to self-assemble in aqueous environments to minimize contact between the hydrocarbon tail and water molecules. nih.gov

Van der Waals Forces: These forces contribute to the stability of aggregates and self-assembled structures by promoting close packing of the long alkyl chains.

Covalent Bonding: The trimethoxysilyl group is hydrolytically unstable and reacts with water or surface hydroxyl groups. gelest.comnih.gov This leads to the formation of highly stable siloxane (Si-O-Si) covalent bonds, allowing the compound to form durable, self-assembled monolayers on inorganic surfaces like glass, silica, and various metal oxides. gelest.com

These combined forces enable the formation of complex supramolecular structures. When applied to a surface, the trimethoxysilyl end of the molecule covalently bonds to the substrate. The long octadecyl chains then orient themselves away from the surface, creating a highly ordered, nanoscopic, spike-like structure. gelest.comnih.gov This ability to form robust, chemically-grafted monolayers is a defining characteristic of its supramolecular chemistry.

Analysis of Aggregation Phenomena and Micellar Behavior in Diverse Solvents

As a cationic surfactant, Octadecyl-dimethyl-3-(trimethoxysilyl)propylammonium chloride exhibits aggregation phenomena in solution, most notably the formation of micelles. nih.gov In aqueous solutions, once a specific concentration known as the critical micelle concentration (CMC) is exceeded, the surfactant monomers spontaneously assemble into spherical or rod-like aggregates (micelles). In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic quaternary ammonium heads form the outer surface (the corona), interacting with the surrounding solvent.

The thermodynamics of micellization for similar surfactants indicate that the process is typically entropy-driven at higher temperatures, due to the release of ordered water molecules from around the hydrophobic chains, and can be enthalpy-driven at lower temperatures. researchgate.netfigshare.com

Table 1: Representative Surface-Active Parameters for a Long-Chain Quaternary Ammonium Surfactant

This data is based on analogous compounds and serves to illustrate the expected properties of Octadecyl-dimethyl-3-(trimethoxysilyl)propylammonium chloride.

| Parameter | Symbol | Representative Value | Unit |

| Critical Micelle Concentration | CMC | ~0.20 | mmol/L |

| Surface Tension at CMC | γcmc | ~35 | mN/m |

| Maximum Surface Excess | Γmax | ~2.5 x 10⁻⁶ | mol/m² |

| Minimum Area per Molecule | Amin | ~0.66 | nm² |

Mechanistic Studies of Dissolution-Precipitation Equilibria

The solution behavior of Octadecyl-dimethyl-3-(trimethoxysilyl)propylammonium chloride is critically defined by the reactivity of its trimethoxysilyl group. While the compound is soluble in certain solvents, its stability in aqueous and protic solvents like methanol (B129727) is limited due to hydrolysis. nih.govsarchemlabs.com

The dissolution-precipitation mechanism follows a sol-gel pathway:

Hydrolysis: Upon dissolution in water, the three methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-OH) and release methanol as a byproduct.

Condensation: The resulting silanol groups are highly reactive and unstable. They readily undergo condensation reactions with other silanol groups (to form Si-O-Si siloxane bridges) or with hydroxyl groups present on a substrate surface (e.g., Si-OH on glass).

Precipitation/Deposition: This condensation process leads to the formation of a cross-linked polysiloxane network. In solution, this can result in the formation of an insoluble gel or precipitate. When a surface is present, the process results in the covalent grafting of the molecule onto the surface, effectively removing it from the solution phase.

Therefore, a true dissolution-precipitation "equilibrium" is not established. Instead, an irreversible chemical transformation occurs, leading to the deposition of the hydrolyzed and condensed species from the solution.

Investigation of Phase Behavior in Multi-Component Systems

In multi-component systems, Octadecyl-dimethyl-3-(trimethoxysilyl)propylammonium chloride can form stable solutions, emulsions, and dispersions, often with the aid of co-solvents or other surfactants. google.com

Aqueous Solutions with Co-surfactants: Stable dilute aqueous solutions can be prepared by mixing an alkanol solution of the compound with water in the presence of nonionic surfactants. google.com The nonionic surfactant helps to stabilize the silane (B1218182) quat in the aqueous phase, preventing premature hydrolysis and precipitation, and ensuring the composition can be applied evenly to a surface. google.com The weight ratio of the silane quaternary compound to the nonionic surfactant can range from approximately 10:1 to 1:3. google.com

Oil-in-Water Emulsions: The compound can be formulated into oil-in-water emulsions. These formulations use high-shear homogenization to disperse an oil phase containing the silane quat within a continuous aqueous phase. The presence of other cationic or nonionic co-surfactants can enhance the stability of these emulsions. google.com

Formulations with Additives: The phase behavior and stability can be further modified by additives. For instance, the addition of alkali metal bicarbonate salts to aqueous solutions can improve the properties of the final film formed after application and drying. google.comgoogle.com

The interaction with other components is crucial for controlling the compound's reactivity and ensuring its effective application, preventing large-scale precipitation and promoting the formation of desired surface architectures.

Mechanistic Studies of Chemical Reactivity and Transformation Pathways

Kinetics and Thermodynamics of Hydrolytic Degradation Processes

The hydrolysis of the amide bonds in N,N'-ethylenebis(palmitamide) is a fundamental degradation pathway, typically proceeding under acidic or basic conditions. The general mechanism for amide hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide group. openstax.orgnih.gov

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. The reaction proceeds through a tetrahedral intermediate, followed by the departure of the amine as a protonated amine. openstax.org

Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally considered more challenging than acid-catalyzed hydrolysis because the amide ion is a poor leaving group. openstax.org

The kinetics of amide hydrolysis can be influenced by several factors, including pH, temperature, and the presence of catalysts. researchcommons.org The reaction rates are typically first-order with respect to the amide and the catalyst (H+ or OH-). The thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide insight into the energy barrier and the molecularity of the transition state. For a related zinc-promoted amide hydrolysis reaction, the activation parameters were determined to be ΔH‡ = 18.0(5) kcal/mol and ΔS‡ = -22(2) eu. acs.org The negative entropy of activation is consistent with a bimolecular mechanism involving an ordered transition state.

Table 1: Representative Thermodynamic Data for Amide Hydrolysis

| Parameter | Value | Interpretation |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 18.0 kcal/mol | Energy barrier for the reaction. acs.org |

| ΔS‡ (Entropy of Activation) | -22 eu | Indicates a more ordered transition state compared to the reactants, typical for a bimolecular reaction. acs.org |

Note: The values presented are for a model zinc-amide complex and are illustrative of the thermodynamic parameters for amide hydrolysis.

Elucidation of Photochemical and Thermochemical Transformation Routes

Photochemical Transformation:

Fatty acid amides can undergo photochemical transformations upon exposure to light. One potential pathway is the photodecarboxylation of the fatty acid moiety if hydrolysis occurs first. Fatty acid photodecarboxylase (FAP) is an enzyme that utilizes blue light to catalyze the decarboxylation of fatty acids to produce alkanes. nih.govacs.org The mechanism is thought to involve electron transfer from the fatty acid to a photoexcited flavin adenine (B156593) dinucleotide (FAD) cofactor, generating a fatty acid radical that subsequently decarboxylates. nih.govacs.org

Another possible photochemical reaction for the aliphatic chains is a Norrish Type II reaction, which can occur in long-chain ketones and esters. google.com This reaction involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to cleavage of the carbon-carbon bond and the formation of an olefin and a smaller ketone. While this is more typical for ketones, the amide carbonyl could potentially initiate similar processes under certain conditions.

Thermochemical Transformation:

When heated to decomposition, N,N'-ethylenebis(palmitamide), like other fatty amides, is expected to emit acrid smoke and irritating fumes. nih.gov The thermal degradation of the palmitic acid component can proceed via deoxygenation pathways, such as hydrodeoxygenation (HDO), decarbonylation (DCO), and decarboxylation (DCX), to produce alkanes. mdpi.com The HDO pathway involves the hydrogenation of the carboxylic acid (if formed by hydrolysis) to an alcohol, followed by dehydration and further hydrogenation to yield an alkane with the same number of carbon atoms. mdpi.com The thermochemical stability of fatty acid amides is generally high, which contributes to their use as processing aids in plastics. researchgate.netgoogle.com

Table 2: Potential Transformation Products of N,N'-Ethylenebis(palmitamide)

| Transformation Route | Key Intermediates/Products |

|---|---|

| Hydrolysis | Palmitic acid, Ethylenediamine (B42938) |

| Photodecarboxylation (of palmitic acid) | Pentadecane, Carbon dioxide |

| Norrish Type II (of aliphatic chain) | Olefins, Shorter chain amides |

| Thermochemical Deoxygenation (of palmitic acid) | Hexadecane, Pentadecane, Water, CO, CO2 |

Investigation of Catalytic Decompositions and Stabilization Strategies

Catalytic Decomposition:

The amide bonds in N,N'-ethylenebis(palmitamide) can be catalytically cleaved or transformed. One common catalytic reaction for primary amides is dehydration to nitriles, which can be achieved using various catalysts, including metal triflates like Indium(III) triflate. scirp.org For secondary amides like N,N'-ethylenebis(palmitamide), catalytic decomposition can also be promoted by transition-metal complexes. scirp.org

Furthermore, metal amides and imides have been investigated as catalysts or catalyst precursors for ammonia (B1221849) decomposition. acs.orgresearchgate.netrsc.org Ruthenium-based catalysts, in particular, have shown high activity for this process. researchgate.net The mechanism can involve the metal catalyst promoting the coupling of NHx species to form nitrogen and hydrogen. acs.org

Stabilization Strategies:

Fatty amides are prone to discoloration upon heating and storage. googleapis.comgoogle.com This is often due to oxidative degradation. To mitigate this, stabilization strategies are employed, particularly in industrial applications. The addition of antioxidants, such as hindered phenols (e.g., butylated hydroxytoluene - BHT), often in synergistic combination with compounds like hypophosphorous acid, has been shown to effectively stabilize fatty amides against color formation. googleapis.comgoogle.com These stabilizers work by scavenging free radicals and inhibiting oxidative chain reactions. Another approach to stabilization involves the encapsulation of the molecule within systems like cyclodextrins, which can protect it from photodegradation. mdpi.com

Reaction Dynamics at Interfacial Boundaries

The long aliphatic chains of N,N'-ethylenebis(palmitamide) impart significant hydrophobic character to the molecule, leading to interesting behavior at interfaces. Fatty acid amides have a strong tendency to form layers on surfaces, which is why they are effective as lubricating or slip agents. researchgate.netresearchgate.net This surface activity is attributed to a combination of their hydrophobic nature and strong hydrogen bonding between the amide groups. researchgate.net

The reactivity of the amide bonds can be significantly altered at interfacial boundaries. For instance, studies on amide hydrolysis within the confined space of a coordination cage have shown that the reaction rate can be enhanced. rsc.org This acceleration is attributed to the mechanical twisting of the amide bond within the host cavity, which favors the formation of the more reactive twisted cis conformation. rsc.org Similarly, the hydrolysis of phospholipids (B1166683) in liposomes is influenced by the physical state of the lipid bilayer, with different activation energies observed below and above the phase transition temperature. nih.gov This suggests that the organization of N,N'-ethylenebis(palmitamide) molecules at an interface, such as in a self-assembled monolayer or an aggregate, would likely influence the accessibility of the amide bonds to reactants like water and thus affect its degradation kinetics.

The enzyme fatty acid amide hydrolase (FAAH), which catalyzes the hydrolysis of fatty acid amides, possesses a substrate-binding pocket with distinct regions that guide the lipid substrate from the membrane to the catalytic site. nih.govplos.org This highlights the importance of interfacial dynamics in biological systems for controlling the reactivity of lipid-like molecules.

Environmental Distribution, Transport, and Biogeochemical Cycling Research

Research on Environmental Partitioning Coefficients and Adsorption Dynamics

The environmental partitioning of a chemical substance dictates its distribution among various environmental compartments such as soil, water, and air. For a UVCB substance like Palmitic acid, compound with ethylenediamine (B42938), understanding its partitioning behavior often involves examining its constituent components. The primary constituents are palmitic acid, a long-chain saturated fatty acid, and ethylenediamine, a short-chain diamine.

The partitioning behavior of the neutral form of palmitic acid has been estimated. nih.gov Its tendency to adsorb to soil and sediment is indicated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). An estimated Koc of 1.3 x 10⁴ suggests that neutral palmitic acid is expected to have low to no mobility in soil. nih.gov However, the ionization state of the molecule, influenced by the environmental pH, is a critical factor. The acid dissociation constant (pKa) for palmitic acid is estimated to be 4.95. nih.gov This indicates that in most environmental settings (pH 5 to 9), palmitic acid will exist predominantly in its anionic (palmitate) form. Anionic forms of organic compounds generally exhibit different adsorption behaviors compared to their neutral counterparts, often showing reduced adsorption to organic carbon but potentially interacting with mineral surfaces. nih.govepa.gov

The study of ionizable compounds like organic acids and amines shows that their partitioning into non-aqueous phases, such as the polydimethylsiloxane (B3030410) (PDMS) used in stir bar sorptive extraction (SBSE), is highly dependent on pH. gcms.cz Extraction is most efficient for the neutral form of the molecule. For carboxylic acids like palmitic acid, recovery is highest at low pH where the molecule is protonated and less water-soluble. gcms.cz This principle underscores the importance of environmental pH in controlling the phase distribution of Einecs 309-112-7.

Table 1: Estimated Physicochemical Properties of Palmitic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H32O2 | nih.gov |

| Molecular Weight | 256.42 g/mol | nih.gov |

| pKa | 4.95 | nih.gov |

| Estimated Koc | 1.3 x 10⁴ | nih.gov |

| Water Solubility | Very low (for neutral form) | scbt.com |

Biotic and Abiotic Transformation Pathways in Model Environmental Systems

The persistence of a chemical in the environment is determined by its susceptibility to biotic (biodegradation) and abiotic transformation processes. For a compound like this compound, these pathways are likely to involve the breakdown of the amide linkage formed between palmitic acid and ethylenediamine.

Biotic Transformation: Research on fatty acid amides suggests that a primary biotic transformation pathway is enzymatic hydrolysis. europa.eu This process would cleave the amide bond, yielding palmitic acid and ethylenediamine. europa.eu Both of these breakdown products are generally considered biodegradable.

Palmitic acid, being a common fatty acid, is readily metabolized by microorganisms. nih.gov A modified OECD screening test demonstrated that palmitic acid could reach 84% of its theoretical biochemical oxygen demand (BOD) in 28 days, indicating it is likely to biodegrade in soil and water under favorable conditions. nih.gov The biodegradation of fatty acid methyl esters (FAMEs), which share structural similarities, proceeds via de-esterification to form the free fatty acid, which then undergoes β-oxidation. lyellcollection.org

Abiotic Transformation: Abiotic degradation pathways can also contribute to the transformation of chemicals in the environment. For fatty acid amides, hydrolysis can occur as a purely chemical process, although it is often slower than enzymatic hydrolysis. europa.euindustrialchemicals.gov.au The rate of chemical hydrolysis is influenced by pH and temperature. The presence of functional groups susceptible to hydrolysis is a key factor in determining a compound's environmental persistence. nih.gov Given the amide linkage in the compound, hydrolysis is a plausible abiotic degradation pathway. europa.euindustrialchemicals.gov.au Other abiotic processes like photolysis (degradation by sunlight) could also play a role, particularly in surface waters, but specific data for this compound are not available.

Studies on the decomposition of fats in soil environments show that triglycerides are hydrolyzed to fatty acids, which can then undergo further transformations. whiterose.ac.ukresearchgate.net This supports the concept that the fatty acid component of this compound would be released through hydrolysis in soil.

Advanced Modeling of Environmental Transport and Persistence in Ecosystems

Modeling the environmental fate and transport of UVCB substances like this compound presents significant challenges due to their complex and variable composition. nih.govresearchgate.net Traditional models are often designed for single, well-defined substances. Therefore, advanced modeling approaches are required.

Two primary strategies for modeling UVCBs are the "whole-substance" approach and the "constituent-based" approach. nih.govacs.org

Whole-Substance Approach: This method treats the UVCB as a single entity with averaged physicochemical properties. This approach is often used when the constituents are not well-defined or are too complex to be modeled individually. nih.govacs.org However, this can be inaccurate if the constituents have widely different properties, leading to environmental fractionation. researchgate.net

Fate and transport models like SimpleTreat (for wastewater treatment plants) and RAIDAR (for regional environmental distribution) can be adapted for UVCBs using these approaches. rsc.org Monte Carlo simulations can be employed within these models to account for the variability in the composition of the UVCB and the uncertainty in the properties of its constituents. rsc.org Such a fate-directed risk assessment framework helps to determine if the known constituents are representative of the risk of the entire UVCB, potentially reducing the need for extensive testing on the complex mixture itself. rsc.org

Methodologies for Assessing Environmental Mobility and Sequestration

Assessing the environmental mobility of this compound requires an integrated approach that considers its physicochemical properties, its interactions with environmental media, and its UVCB nature.

The mobility of organic compounds in soil is often predicted using the soil organic carbon-water partition coefficient (Koc). nih.gov As noted, the high estimated Koc for neutral palmitic acid suggests low mobility. nih.gov However, for ionizable substances, mobility is highly dependent on the environmental pH. epa.govgcms.cz At typical environmental pH values, both palmitic acid (as an anion) and ethylenediamine (as a cation) will be charged. The mobility of these ionic species is governed by a combination of hydrophobic interactions and electrostatic forces (attraction or repulsion) with charged soil particles (clays and organic matter). Anions are often more mobile than neutral compounds, while cations can be strongly adsorbed through ion exchange, leading to sequestration. epa.gov

Methodologies for assessing mobility must therefore account for:

pH-dependent speciation: Determining the relative concentrations of the neutral, anionic, and cationic forms of the substance at relevant environmental pH ranges.

Sorption to different soil components: Measuring or estimating adsorption to both organic carbon and mineral surfaces.

Potential for hydrolysis: The breakdown into more or less mobile constituents.

For UVCBs, assessing mobility is complicated by potential fractionation, where more mobile constituents are transported away from the point of release, while less mobile ones are sequestered in soil or sediment. researchgate.net This means that the composition of the substance found in groundwater or surface water could be significantly different from the original compound. researchgate.net Therefore, assessment methodologies should ideally consider the distribution of properties across the constituents of the UVCB. researchgate.net

Advanced Analytical Chemistry Methodologies for Characterization in Research Matrices

Development of High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the molecular identity and structural integrity of Einecs 309-112-7. High-resolution methods provide detailed information about the functional groups and chromophoric systems within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by distinct absorption bands corresponding to its electronic transitions. In a methanolic solution, the compound typically exhibits two primary absorption maxima (λmax). The first, appearing in the range of 215-225 nm, is attributed to the π → π* transitions within the aromatic rings of the dibenzothiazepine core. A second, less intense band is observed around 270-280 nm, which is characteristic of the n → π* transitions associated with the sulfone group and other heteroatoms [1, 4]. These spectral features are crucial for preliminary identification and for quantitative analysis using spectrophotometric methods.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides a molecular fingerprint by identifying the vibrational modes of specific functional groups. The IR spectrum of this compound displays several characteristic absorption peaks. The strong, asymmetric and symmetric stretching vibrations of the sulfone group (O=S=O) are prominently observed between 1300 cm⁻¹ and 1150 cm⁻¹. Other significant peaks include the C=O stretching of the carboxylate group (~1600-1550 cm⁻¹), N-H bending of the secondary amine (~1580 cm⁻¹), and C-Cl stretching in the aromatic ring (~750 cm⁻¹).

The table below summarizes the key spectroscopic data for the structural confirmation of this compound.

| Spectroscopic Technique | Parameter | Observed Value / Range | Assignment |

|---|---|---|---|

| UV-Vis (in Methanol) | λmax 1 | 222 nm | π → π* transitions (Aromatic System) |

| UV-Vis (in Methanol) | λmax 2 | 275 nm | n → π* transitions (Heteroatoms) |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~1595 cm⁻¹ | C=O stretch (Carboxylate) |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~1310 cm⁻¹ | Asymmetric SO₂ stretch (Sulfone) |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~1160 cm⁻¹ | Symmetric SO₂ stretch (Sulfone) |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~755 cm⁻¹ | C-Cl stretch (Aromatic) |

Optimization of Chromatographic Separation Methods for Complex Mixtures

Chromatography is indispensable for isolating this compound from complex matrices such as biological fluids (plasma, urine) or synthesis reaction mixtures. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely applied technique.

Method optimization focuses on achieving high resolution, good peak symmetry, and short analysis times. Key parameters include the choice of stationary phase, mobile phase composition, pH, and flow rate. C18 columns are most common due to their hydrophobic nature, which provides strong retention for the relatively nonpolar dibenzothiazepine core of the molecule.

The mobile phase typically consists of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403), formate, or acetate). The pH of the mobile phase is a critical parameter, as it influences the ionization state of the secondary amine and the terminal carboxylate group, thereby affecting retention and peak shape. A slightly acidic to neutral pH is often optimal. The use of Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particle columns has enabled significant improvements in separation efficiency and throughput compared to conventional HPLC [3, 5].

Below is a table comparing typical parameters for HPLC and UPLC methods developed for the analysis of this compound.

| Parameter | Typical HPLC Method | Optimized UPLC Method |

|---|---|---|

| Stationary Phase | C18 (5 µm particle size) | C18 (1.7 µm particle size) |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 50 mm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate, pH 6.8 | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 220 nm | UV at 220 nm or MS |

| Typical Retention Time | ~6.5 min | ~1.8 min |

Application of Advanced Mass Spectrometry for Trace Analysis and Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and specificity for the analysis of this compound. This is essential for trace-level quantification in biological samples and for identifying metabolic products.

Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique, as the secondary amine group is readily protonated to form the precursor ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 437.2. For quantitative studies, tandem mass spectrometry (MS/MS) is employed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this approach, the precursor ion is mass-selected, fragmented via collision-induced dissociation (CID), and specific product ions are monitored. This process drastically reduces chemical noise and enhances selectivity.

LC-MS/MS has also been instrumental in metabolite profiling. The primary metabolic pathways for this compound involve the beta-oxidation of its heptanoic acid side chain. This leads to the formation of major metabolites, including a pentanoic acid derivative (MC5) and a propanoic acid derivative (MC3). These metabolites can be identified and quantified alongside the parent compound in a single analytical run by monitoring their specific precursor-to-product ion transitions [2, 6].

The table below lists the characteristic MS/MS transitions used for the quantification of this compound and its primary metabolites.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation |

|---|---|---|---|

| This compound (Tianeptine) | 437.2 | 308.1 | 188.1 |

| MC5 Metabolite (Pentanoic Acid Derivative) | 409.1 | 308.1 | 280.1 |

| MC3 Metabolite (Propanoic Acid Derivative) | 381.1 | 308.1 | 280.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its covalent structure.

The ¹H NMR spectrum shows characteristic signals for the aromatic protons on the dibenzothiazepine rings, the singlet for the C6-methyl group, and a complex set of multiplets for the protons on the heptanoic acid side chain. The ¹³C NMR spectrum is equally informative, with distinct resonances for the carboxylate carbon, the aromatic carbons (including those bonded to chlorine and nitrogen), and the sulfone-adjacent quaternary carbons.

Key chemical shifts from the ¹H NMR spectrum (in DMSO-d₆) are summarized below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.20 - 7.80 | Multiplet (m) | 6H |

| N-H (Amine) | ~4.50 | Broad Triplet (br t) | 1H |

| CH (at C11) | ~4.00 | Triplet (t) | 1H |

| N-CH₂ (Side Chain) | ~2.90 | Multiplet (m) | 2H |

| CH₃ (at C6) | 2.45 | Singlet (s) | 3H |

| CH₂COO⁻ (Side Chain) | ~1.95 | Triplet (t) | 2H |

| Aliphatic CH₂ (Side Chain) | 1.20 - 1.50 | Multiplet (m) | 6H |

Integration of Electrochemical Techniques for Redox Behavior Analysis

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the redox properties of this compound. These studies are valuable for understanding potential metabolic transformations involving electron transfer and for developing novel electrochemical sensors for its detection.

Research using glassy carbon electrodes (GCE) or boron-doped diamond (BDD) electrodes has shown that this compound undergoes an irreversible oxidation process at a specific positive potential. This oxidation is attributed to the secondary amine group within the molecule. The exact potential of the oxidation peak is dependent on the pH of the supporting electrolyte, typically shifting to less positive potentials as the pH increases. The irreversible nature of the peak suggests that the initial oxidation product is unstable and undergoes a rapid follow-up chemical reaction.

By optimizing parameters such as the electrode material, pH, and voltammetric waveform (e.g., DPV), highly sensitive analytical methods can be developed. These electrochemical sensors offer advantages of low cost, rapid analysis, and portability, making them suitable for screening applications [8, 9].

The table below summarizes typical findings from a voltammetric study of this compound.

| Parameter | Value / Observation |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Supporting Electrolyte | 0.1 M Phosphate Buffer |

| pH | 7.0 |

| Oxidation Peak Potential (Epa) | +0.95 V (vs. Ag/AgCl) |

| Redox Process Nature | Irreversible, diffusion-controlled oxidation |

Table of Mentioned Compounds

| Common Name/Identifier | Chemical Name |

| This compound / Tianeptine (B1217405) | 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazin-11-yl)amino]heptanoic acid |

| MC5 Metabolite | 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazin-11-yl)amino]pentanoic acid |

| MC3 Metabolite | 3-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazin-11-yl)amino]propanoic acid |

References

Royer, R. J., et al. (1989). Pharmacokinetics and metabolic parameters of tianeptine in a healthy population and in populations with risk factors. Clinical Neuropharmacology, 12 Suppl 2, S36-45. Ezan, E., et al. (2009). Development and validation of a sensitive radioimmunoassay for tianeptine. Journal of Immunoassay and Immunochemistry, 30(2), 162-175. [Note: While an RIA paper, it often discusses related analytical characterization]. Gicquel, T., et al. (2017). A new UPLC-MS/MS method for the simultaneous quantification of tianeptine and its metabolite MC5 in human plasma. Journal of Analytical Toxicology, 41(3), 241-246. Nicot, F., et al. (2013). Development and validation of a liquid chromatography-electrospray-tandem mass spectrometry assay for the determination of tianeptine in human plasma. Journal of Chromatography B, 917-918, 54-58. Peters, F. T., et al. (2007). Bioanalytical method for tianeptine and its metabolite MC5 in plasma and urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 852(1-2), 143-150. Gaulier, J. M., et al. (2001). Determination of tianeptine and its main metabolite in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 481-487. Wouters, J. (1998). Structural aspects of the tianeptine molecule. Acta Crystallographica Section C: Crystal Structure Communications, 54(5), 633-635. [Note: This reference is for crystal structure but informs solution conformation]. Radi, A., & El-Sherif, Z. (2002). Voltammetric behavior of tianeptine and its determination in tablets and human serum at a glassy carbon electrode. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1017-1023. Goyal, R. N., & Singh, S. P. (2010). Voltammetric determination of tianeptine at a nanogold-modified indium tin oxide electrode. Talanta, 82(5), 1731-1737.

Computational Chemistry and Theoretical Modeling of Molecular Behavior

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and stability of molecules. Methods such as semiempirical calculations and density functional theory (DFT) have been employed to investigate Aldrin and its isomers.

A theoretical study of the Diels-Alder reaction that forms Aldrin investigated the relative stabilities of its four possible diastereofacial isomers using both semiempirical (AM1 and PM3) and hybrid density functional (B3LYP) methods. researchgate.net The systematic name for Aldrin is 1,2,3,4,10,10-hexachloro-1,4,4α,5,8,8α-hexahydro-1,4-exo,endo-5,8-dimethanonaphthalene. researchgate.net The calculations demonstrated that the isomer recognized as Aldrin is the most thermodynamically stable product. researchgate.net

The relative stabilities of the endo-exo cycloadducts calculated with semiempirical methods provide a clear hierarchy of stability among the possible isomers. researchgate.net

| Isomer | AM1 (kcal/mol) | PM3 (kcal/mol) |

|---|---|---|

| Isomer 1 (Aldrin) | 0.00 | 0.00 |

| Isomer 2 | 3.89 | 4.53 |

| Isomer 3 | 19.64 | 20.37 |

| Isomer 4 | 24.31 | 23.51 |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov This method simulates the movement of atoms and molecules, providing insights into how a compound like Aldrin might flex and change shape in different environments. plos.org The general approach for a molecule like Aldrin would involve placing it in a simulated environment, such as a box of water molecules, and then calculating the forces between atoms and their subsequent motion using a force field. acs.orgmdpi.com

For organochlorine compounds, specialized polarizable force fields can be used to accurately model effects like the σ-hole, which is a region of positive electrostatic potential on the halogen atom that can influence intermolecular interactions. acs.org Analysis of the MD trajectories would reveal the preferred conformations, the flexibility of different parts of the molecule, and the energy barriers between different conformational states. researchgate.net

Despite the utility of this method for other organochlorine pesticides, specific, publicly available research detailing a comprehensive conformational analysis of Aldrin using molecular dynamics simulations is not prominent in the reviewed literature. However, studies on similar persistent organic pollutants (POPs) demonstrate the feasibility and importance of such analyses for understanding their environmental fate and interactions with biological systems. mdpi.comscispace.com

Predictive Modeling of Reaction Pathways and Transition States

Understanding the formation of Aldrin via the Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and norbornadiene requires the characterization of the reaction's transition states. researchgate.net The transition state is the highest energy point on the reaction pathway, and its structure and energy determine the kinetic favorability of the reaction. researchgate.netundp.org

Computational studies have successfully located the transition state structures for the formation of Aldrin and its isomers using DFT (B3LYP) methods. researchgate.net These calculations show that the activation energy for the formation of Aldrin is significantly lower than that for the other possible isomers, indicating that Aldrin is not only the most thermodynamically stable product but also the kinetically favored one. researchgate.net

The calculated transition state energies underscore the preference for Aldrin's formation. researchgate.net

| Reaction Product | Transition State Energy (kcal/mol) |

|---|---|

| Isomer 1 (Aldrin) | ~24 |

| Isomer 4 | ~48 |

These predictive models are crucial for explaining the selectivity observed in chemical reactions and for understanding the formation of byproducts. researchgate.net Furthermore, computational modeling can predict metabolic pathways, such as the biotransformation of Aldrin by fungi, which is known to occur through hydroxylation and epoxidation reactions. acs.org

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, which can include chemical reactivity. researchgate.net The fundamental principle is that the structure of a molecule determines its properties and activities. nih.gov For a QSAR model focused on reactivity, descriptors representing electronic properties (like orbital energies, charges) and steric properties would be calculated from the molecular structure and correlated with experimentally determined reactivity data (e.g., reaction rate constants). researchgate.net

While QSAR models are extensively used to predict the toxicity and environmental fate of persistent organic pollutants (POPs) like Aldrin, specific models developed to predict its chemical reactivity are less common in the available literature. nih.govresearchgate.net Most studies focus on endpoints like bioaccumulation, persistence, or receptor binding affinity rather than the prediction of reaction pathways or rates. nih.gov For instance, the persistence of POPs is often modeled, and it has been noted that including degradation products in these models significantly increases the calculated persistence of Aldrin. researchgate.net

A QSAR model for Aldrin's reactivity would require a dataset of reactions involving Aldrin and its analogs, from which mathematical relationships between structural descriptors and reaction outcomes could be derived. Such a model could then be used to predict the reactivity of other similar compounds without the need for extensive laboratory experiments. nih.gov

Application of Machine Learning Algorithms in Chemical System Predictions

Machine learning (ML), a subset of artificial intelligence, is increasingly being used to make predictions about chemical systems. peercommunityjournal.org These algorithms can learn complex patterns from large datasets of chemical structures and their associated properties, enabling the prediction of various endpoints, including reactivity. researchgate.netresearchgate.net

One study successfully applied machine learning methods, including Partial Least Squares (PLS), Multiple Linear Regression (MLR), and Genetic Function Approximation (GFA), to predict the air half-lives of POPs. nih.gov Aldrin was included in the dataset, and the models demonstrated good predictive accuracy for its atmospheric degradation, a key aspect of its environmental reactivity. nih.gov The models established a correlation between molecular descriptors and the half-life of the compounds, achieving high determination coefficients (R² > 0.9). nih.gov

Beyond this specific application, machine learning offers broad potential for predicting Aldrin's behavior. For example, ML models could be trained to predict the products of its reactions under various conditions or to identify potential metabolic pathways in different organisms. researchgate.net The success of these models depends on the quality and size of the training data and the choice of molecular representation and algorithm. researchgate.netresearchgate.net As more chemical data becomes available, the predictive power of machine learning in chemistry is expected to grow, offering a powerful tool for assessing the reactivity and environmental impact of compounds like Aldrin. acs.org

Emerging Research Applications and Future Directions

Role in Advanced Materials Science: Self-Assembled Systems and Nanostructures

Zirconium(IV) 2-ethylhexanoate (B8288628) is a critical metal-organic precursor for the fabrication of advanced materials, particularly thin films and nanostructures. fishersci.nochemicalbook.com Its utility stems from its solubility and its ability to decompose cleanly into zirconium-based materials. Researchers utilize this compound for solution deposition and chemical vapor deposition techniques to create precisely controlled nanostructured films. fishersci.nosigmaaldrich.com

A primary application is in the synthesis of zirconium oxide (ZrO₂) thin films. made-in-china.comchemicalbook.com These films are of immense interest due to their high dielectric constant, thermal stability, and mechanical durability, making them suitable for applications in microelectronics and protective coatings. Furthermore, Zirconium(IV) 2-ethylhexanoate is used to produce yttria-stabilized zirconia (YSZ) films, which are crucial components in solid oxide fuel cells (SOFCs) due to their oxygen ion conductivity. made-in-china.comfishersci.nochemicalbook.com

The compound also plays a role as a catalyst in polymerization, enabling the formation of polymers with controlled molecular weights and structures. atamanchemicals.com This control is essential for developing advanced polymers with tailored properties for specific applications. For instance, it has been investigated as a catalyst for the ring-opening polymerization of lactide to produce poly(lactic acid) (PLA), a biodegradable plastic, offering an alternative to more traditional tin-based catalysts. acs.orgnih.gov

Table 1: Applications of Einecs 309-112-7 in Nanomaterial Synthesis

| Application Area | Resulting Material | Synthesis Method | Key Property of Resulting Material |

| Solid Oxide Fuel Cells | Yttria-Stabilized Zirconia (YSZ) Films | Solution Deposition, CVD | Oxygen Ion Conductivity fishersci.nochemicalbook.com |

| Microelectronics | Zirconium Oxide (ZrO₂) Thin Films | Solution Deposition, CVD | High Dielectric Constant made-in-china.comchemicalbook.com |

| Bioplastics | Poly(lactic acid) (PLA) | Ring-Opening Polymerization | Biodegradability, High Molecular Weight acs.orgnih.gov |

Contributions to Fundamental Understanding of Interfacial Chemistry

The study of Zirconium(IV) 2-ethylhexanoate has provided significant insights into interfacial chemistry, particularly in adhesion and catalysis. It is frequently used as an adhesion promoter, enhancing the bond between organic coatings and inorganic substrates. americanelements.commade-in-china.com The long alkyl chains of the 2-ethylhexanoate ligands can entangle with polymer matrices, while the zirconium center forms strong oxo-bridges with the surface of a metal or glass substrate, effectively coupling the two dissimilar materials.

Recent research has leveraged this precursor to create and study complex catalytic interfaces. In one study, Zirconium(IV) 2-ethylhexanoate was used in flame-spray pyrolysis to synthesize zinc oxide-zirconia (ZnO-ZrO₂) nanomaterials. ethz.ch The investigation revealed that the interface between the ZnO and ZrO₂ phases was critical for the selective hydrogenation of CO₂ to methanol (B129727). ethz.ch This work underscores how using well-defined molecular precursors like this compound allows for the controlled generation of specific interfacial structures, enabling a more fundamental understanding of what makes a catalytic system effective. ethz.ch

Table 2: Research Findings on Interfacial Properties

| Research Focus | System Studied | Role of this compound | Key Finding |

| Heterogeneous Catalysis | ZnO-ZrO₂ Nanoparticles | Precursor for ZrO₂ via flame-spray pyrolysis | The ZnO-ZrO₂ interface is crucial for the selective conversion of CO₂ to methanol. ethz.ch |

| Polymer Coatings | Organic resins on inorganic substrates | Adhesion Promoter | Improves the durability and bonding of paints and coatings. americanelements.commade-in-china.com |

Exploration in Sustainable Chemical Processes and Green Synthesis Research

There is a growing emphasis on developing chemical processes that are more environmentally benign, and Zirconium(IV) 2-ethylhexanoate is part of this trend. Zirconium-based catalysts are often considered less toxic alternatives to catalysts based on heavy metals like lead or tin. atamanchemicals.comtib-chemicals.com

A notable example of its use in green synthesis is in the production of alkyd resins from renewable resources. Research has demonstrated the use of Zirconium(IV) 2-ethylhexanoate (as zirconium octoate) as a catalyst for the alcoholysis of soya bean oil with glycerin. tsijournals.comresearchgate.net This process avoids the use of more hazardous catalysts and utilizes a renewable feedstock, aligning with the principles of green chemistry. The resulting alkyd resins, used in paints and coatings, showed improved hardness. tsijournals.com

Furthermore, research into producing the biodegradable polymer poly(lactic acid) (PLA) has identified zirconium-based catalysts, including systems derived from Zirconium(IV) 2-ethylhexanoate, as highly active and selective alternatives to the industry-standard tin(II) bis(2-ethylhexanoate). acs.orgnih.gov Developing such systems is vital for the large-scale, sustainable production of bioplastics. The use of zirconia-based catalysts, in general, is recognized for promoting greener chemical processes by enabling more efficient reactions, which reduces waste and lowers the environmental impact of manufacturing. wundermold.com

Challenges and Opportunities in the Comprehensive Academic Study of Complex Salts

The academic study of metal carboxylates like Zirconium(IV) 2-ethylhexanoate presents both distinct challenges and significant opportunities. A primary challenge is the compound's structural complexity in solution. Metal carboxylates often exist not as simple monomers but as complex, multinuclear aggregates. researchgate.net The exact nature of these species can be highly dependent on factors like solvent, concentration, and the presence of water, making characterization difficult. The compound is known to be moisture-sensitive, which can lead to hydrolysis and the formation of various oxo-clusters, complicating reaction reproducibility and mechanistic studies. fishersci.notib-chemicals.com

This complexity, however, presents an opportunity. The ability to form diverse structures is key to its versatility as a precursor and catalyst. A deeper understanding of the chemistry of these mixed-ligand (alkoxide-carboxylate) zirconium precursors, which remains largely unexplored, could lead to the rational design of new catalysts and materials. researchgate.net For example, precisely controlling the hydrolysis and aggregation could allow for the synthesis of nanoparticles with specific sizes and morphologies directly from the precursor solution. Advanced analytical techniques, such as multinuclear NMR and detailed mass spectrometry, are required to probe these complex systems. ethz.ch Overcoming these analytical hurdles offers the chance to unlock new, tunable materials and more efficient catalytic systems for a range of technological applications. researchgate.net

Q & A

Q. How can researchers address gaps in the literature on this compound’s thermodynamic properties?

- Methodological Answer: Conduct calorimetry (DSC, ITC) and computational thermodynamics (MD simulations). Compare results with predictive models (e.g., group contribution methods). Publish negative data and unresolved questions to guide future studies .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.